An In-depth Technical Guide to n-Pentylboronic Acid: Properties, Structure, and Applications
An In-depth Technical Guide to n-Pentylboronic Acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Pentylboronic acid is an alkylboronic acid that, while not as extensively documented as its aryl counterparts like phenylboronic acid, holds significance as a versatile building block in organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions and as a protecting group for diols. This guide provides a comprehensive overview of the known chemical and physical properties of n-pentylboronic acid, its molecular structure, and its principal applications in modern chemistry. Due to the limited availability of specific experimental data for n-pentylboronic acid in peer-reviewed literature, this document supplements known values with data from homologous alkylboronic acids and established principles of boronic acid chemistry to present a complete technical profile.
Chemical Properties and Structure
n-Pentylboronic acid, with the chemical formula C₅H₁₃BO₂, is an organoboron compound featuring a five-carbon alkyl chain attached to a boronic acid functional group [-B(OH)₂]. Like other boronic acids, it is a mild Lewis acid. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center, with the empty p-orbital conferring its Lewis acidity. In the solid state, boronic acids often form hydrogen-bonded dimers or trimers (boroxines) through intermolecular dehydration.
Physical and Chemical Data
The quantitative properties of n-pentylboronic acid are summarized in the table below. Specific experimental values for properties such as boiling point, density, and pKa are not widely reported in the literature; therefore, general characteristics of short-chain alkylboronic acids are noted.
| Property | Value | Source / Comment |
| CAS Number | 4737-50-2 | [1] |
| Molecular Formula | C₅H₁₃BO₂ | [1] |
| Molecular Weight | 115.97 g/mol | [1] |
| Appearance | White to off-white solid/powder | General property of alkylboronic acids. |
| Melting Point | 94 °C | [1] |
| Boiling Point | Not readily available | Expected to be higher than related alkanes due to hydrogen bonding. |
| Density | Not readily available | --- |
| Solubility | Soluble in many polar organic solvents (e.g., THF, diethyl ether, methanol). Poorly soluble in nonpolar solvents like hexanes. Limited solubility in water. | General property of alkylboronic acids. |
| pKa | Not readily available | Expected to be higher than arylboronic acids (e.g., phenylboronic acid pKa ≈ 8.8) due to the electron-donating nature of the alkyl group. |
Core Applications in Synthesis
The reactivity of the boronic acid moiety makes n-pentylboronic acid a valuable reagent in several key synthetic transformations, particularly relevant to drug discovery and development.
Suzuki-Miyaura Cross-Coupling Reactions
A primary application of alkylboronic acids is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This palladium-catalyzed reaction couples the alkyl group from the boronic acid with an aryl, vinyl, or alkyl halide or triflate. The use of alkylboron reagents, such as n-pentylboronic acid, is of particular interest to the pharmaceutical industry for increasing the sp³ character of drug candidates, which can improve their physicochemical properties. While challenging due to issues like slow transmetalation and potential β-hydride elimination, significant advances have been made using specialized ligands and reaction conditions to facilitate these C(sp³)–C(sp²) couplings effectively.
Protection of Diols
Boronic acids react reversibly with 1,2- and 1,3-diols to form cyclic boronate esters. This reaction is a cornerstone of their use as protecting groups for diols in multi-step syntheses. The formation of the five- or six-membered cyclic ester masks the hydroxyl groups, preventing them from reacting with other reagents. The protection is typically robust but can be easily reversed under mild acidic or aqueous conditions, making n-pentylboronic acid a useful tool for managing complex molecular architectures. Alkyl boronic acids have been shown to form these esters with high efficiency.
Experimental Protocols
While specific, optimized protocols for n-pentylboronic acid are proprietary or not widely published, a standard and reliable method for the synthesis of alkylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.
General Synthesis of n-Pentylboronic Acid via Grignard Reaction
This protocol describes a general procedure adaptable for the synthesis of n-pentylboronic acid from n-pentylmagnesium bromide.
Materials:
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Magnesium turnings
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Iodine crystal (for activation)
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1-Bromopentane
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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Triisopropyl borate or trimethyl borate
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Aqueous hydrochloric acid (e.g., 2 M HCl) or sulfuric acid
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Organic solvent for extraction (e.g., diethyl ether)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Grignard Reagent Formation:
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Under an inert atmosphere (nitrogen or argon), flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
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Add magnesium turnings and a small crystal of iodine to the flask. Gently warm the flask until violet iodine vapors are observed, then allow it to cool. This activates the magnesium surface.
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Add anhydrous THF or diethyl ether to cover the magnesium.
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Dissolve 1-bromopentane in anhydrous THF/ether and add it to the dropping funnel. Add a small portion to the magnesium suspension to initiate the reaction (indicated by cloudiness and gentle reflux).
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Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. Cool the resulting n-pentylmagnesium bromide solution to room temperature.
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Borylation:
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In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate (1.1 equivalents) in anhydrous THF/ether.
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Cool this solution to -78 °C using a dry ice/acetone bath.
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Slowly add the prepared Grignard reagent to the cold borate solution via cannula or dropping funnel over 1-2 hours. Maintaining the low temperature is critical to prevent over-addition of the Grignard reagent to the boronate ester intermediate.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Hydrolysis and Work-up:
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Cool the reaction mixture in an ice bath and slowly quench it by adding cold 2 M aqueous HCl. Stir vigorously until two clear layers form.
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Separate the layers in a separatory funnel. Extract the aqueous layer two more times with diethyl ether.
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Combine the organic extracts and wash them with brine.
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Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude n-pentylboronic acid.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixed solvent system like ether/hexanes).
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